Amoproxan

Catalog No.
S518737
CAS No.
22661-76-3
M.F
C22H35NO7
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amoproxan

CAS Number

22661-76-3

Product Name

Amoproxan

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate

Molecular Formula

C22H35NO7

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3

InChI Key

YOKPRDAUBGOISU-UHFFFAOYSA-N

SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

solubility

Soluble in DMSO

Synonyms

Amoproxan

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

The exact mass of the compound Amoproxan is 425.2414 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amoproxan is a chemical compound known for its properties as a coronary artery dilator and anti-arrhythmic agent. Its chemical formula is C22H36ClNO7, and it exists primarily in the form of Amoproxan hydrochloride. It has been associated with various pharmacological effects, although it has been withdrawn from production due to reported adverse effects such as pellagroid skin changes .

Typical for compounds with similar structures. Notably, it can participate in hydrolysis under acidic or basic conditions, leading to the formation of its active components. The compound's structure allows it to engage in nucleophilic substitutions and esterifications, which are common in pharmacologically active compounds. Additionally, it can react with oxidizing agents, potentially altering its biological activity .

The synthesis of Amoproxan involves several steps:

  • Starting Materials: The synthesis typically begins with readily available aromatic compounds.
  • Functionalization: Key functional groups are introduced through Friedel-Crafts acylation and other alkylation methods.
  • Final Steps: The compound is purified through crystallization or chromatography to yield Amoproxan hydrochloride.

Specific details about the exact synthetic pathway are often proprietary or found in patent literature .

Studies have shown that Amoproxan interacts with multiple biological targets, indicating a complex mechanism of action. It is predicted to engage with ion channels and receptors that modulate cardiovascular functions. Specifically, interaction studies have highlighted its potential effects on adrenergic receptors and calcium channels, which are crucial for heart function and rhythm regulation .

Several compounds share structural or functional similarities with Amoproxan. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaMain ActivityUnique Features
IsoprenalineC11H17NO3Bronchodilator, anti-arrhythmicPrimarily used for asthma treatment
HydrocortisoneC21H30O5Anti-inflammatoryCorticosteroid used for various conditions
IdebenoneC19H28O3AntioxidantSynthetic analog of coenzyme Q
MexazolamC16H13ClN2OAnxiolyticBenzodiazepine derivative

Amoproxan's uniqueness lies in its specific action as a coronary artery dilator combined with anti-arrhythmic properties, distinguishing it from other compounds that may focus on different therapeutic areas or mechanisms of action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Exact Mass

425.24135246 g/mol

Monoisotopic Mass

425.24135246 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

27RL57FCYM

Other CAS

22661-76-3

Wikipedia

Amoproxan

Dates

Last modified: 04-14-2024
1: Degos R, Civatte J, Belaïch S, Schnitzler L, Larrègue M, Sedel D. [Dermatitis of uncovered parts in 6 patients taking amoproxan (Mederel)]. Bull Soc Fr Dermatol Syphiligr. 1970;77(4):497-9. French. PubMed PMID: 4250788.
2: François P, Woillez M, Guilbert, Carouges J. [A new etiology of toxic optic neuritis: amoproxan]. Bull Soc Ophtalmol Fr. 1970 May-Jun;70(5):665-6. French. PubMed PMID: 5499223.
3: Noble JP, Hewitt J. [Cutaneous and mucosal complications after absorbing amoproxan. 5 cases]. Bull Soc Fr Dermatol Syphiligr. 1970;77(4):499-500. French. PubMed PMID: 4250789.
4: Saraux H, Cavicchi L. [Optic neuritis caused by amoproxan]. Bull Soc Ophtalmol Fr. 1970 May-Jun;70(5):664-5. French. PubMed PMID: 5499222.
5: Roulet C, Duperray B, Pacheco H, Duchene-Marullaz P. [Study of the action of a coronary dilator agent: (isoamyloxy-3 (trimethoxy-3,4,5 benzoyloxy)-propyl)-4 tetrahydro-oxazine-1,4 hydrochloride (amoproxan) on the metabolism of adenylic derivatives]. Therapie. 1973 Mar-Apr;28(2):353-65. French. PubMed PMID: 4358274.

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